molecular formula C17H19NO2 B270219 N-(2-ethoxyphenyl)-3,5-dimethylbenzamide

N-(2-ethoxyphenyl)-3,5-dimethylbenzamide

Katalognummer B270219
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: IJXVXQBFXACFES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-3,5-dimethylbenzamide, commonly known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors and is known for its potent analgesic and anti-inflammatory properties.

Wirkmechanismus

Etoricoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Etoricoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Etoricoxib has been shown to reduce inflammation and pain in various animal models and human studies. It has also been shown to have a lower risk of gastrointestinal side effects compared to non-selective N-(2-ethoxyphenyl)-3,5-dimethylbenzamides. Etoricoxib has been found to be effective in reducing pain and improving physical function in patients with osteoarthritis and rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

Etoricoxib has several advantages for lab experiments, including its potent anti-inflammatory and analgesic properties, selectivity for COX-2, and lower risk of gastrointestinal side effects compared to non-selective N-(2-ethoxyphenyl)-3,5-dimethylbenzamides. However, Etoricoxib also has some limitations, including its limited solubility in water and its potential for cardiovascular side effects, which should be considered when designing experiments.

Zukünftige Richtungen

There are several future directions for research on Etoricoxib, including its potential use in the treatment of cancer-related pain, its effects on cardiovascular health, and its interactions with other drugs. Further studies are needed to determine the optimal dosages and durations of treatment for different types of pain and inflammation. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for Etoricoxib.
Conclusion:
In conclusion, Etoricoxib is a potent N-(2-ethoxyphenyl)-3,5-dimethylbenzamide that selectively inhibits COX-2 and has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has several advantages for lab experiments, including its selectivity for COX-2 and lower risk of gastrointestinal side effects. However, it also has some limitations, including its limited solubility in water and potential for cardiovascular side effects. Further research is needed to determine the optimal dosages and durations of treatment for different types of pain and inflammation, as well as its potential use in the treatment of cancer-related pain and its interactions with other drugs.

Synthesemethoden

The synthesis of Etoricoxib involves the reaction of 2-ethoxybenzoic acid with 3,5-dimethyl-4-(4-methylsulfonylphenyl)phenol in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain Etoricoxib. The yield of the synthesis process is approximately 70%.

Wissenschaftliche Forschungsanwendungen

Etoricoxib has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been studied for its efficacy in treating various types of pain, including osteoarthritis, rheumatoid arthritis, acute gouty arthritis, and dental pain. Etoricoxib has also been investigated for its potential use in the treatment of cancer-related pain.

Eigenschaften

Produktname

N-(2-ethoxyphenyl)-3,5-dimethylbenzamide

Molekularformel

C17H19NO2

Molekulargewicht

269.34 g/mol

IUPAC-Name

N-(2-ethoxyphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)18-17(19)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19)

InChI-Schlüssel

IJXVXQBFXACFES-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.